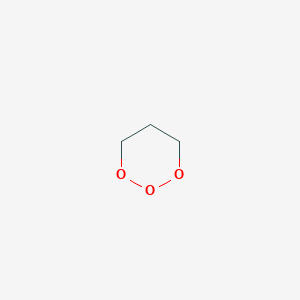

trioxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H6O3 |

|---|---|

Molecular Weight |

90.08 g/mol |

IUPAC Name |

trioxane |

InChI |

InChI=1S/C3H6O3/c1-2-4-6-5-3-1/h1-3H2 |

InChI Key |

KQBSGRWMSNFIPG-UHFFFAOYSA-N |

Canonical SMILES |

C1COOOC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3,5-Trioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trioxane (B122180), the cyclic trimer of formaldehyde (B43269), serves as a stable, anhydrous source of formaldehyde, finding significant applications in polymer synthesis, as a fuel source, and as a versatile reagent in organic chemistry. Its role as a precursor to polyoxymethylene (POM) plastics is of primary industrial importance. In the context of drug development, while not a therapeutic agent itself, its derivatives, particularly those of the 1,2,4-trioxane (B1259687) class, are renowned for their antimalarial properties. This guide provides a comprehensive overview of the synthesis of 1,3,5-trioxane via acid-catalyzed cyclotrimerization of formaldehyde and details its characterization through modern spectroscopic and analytical techniques. Detailed experimental protocols, quantitative data, and visual workflows are presented to equip researchers with the foundational knowledge for its preparation and analysis.

Physicochemical Properties

1,3,5-Trioxane is a white crystalline solid with a distinctive chloroform-like odor. It is highly soluble in water and sublimes readily.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆O₃ | [2] |

| Molar Mass | 90.08 g/mol | [2] |

| Appearance | White crystalline solid | [2][3] |

| Melting Point | 61-64 °C (142-147 °F) | [1][2][3] |

| Boiling Point | 114.5-115 °C (238-239 °F) | [1][2][3] |

| Density | 1.17 g/cm³ (at 65 °C) | [2] |

| Solubility in Water | 22.1 g/100 mL (at 25 °C) | [4] |

| Flash Point | 45 °C (113 °F) | [2] |

| Autoignition Temp. | 414 °C (777 °F) | [1] |

Synthesis of 1,3,5-Trioxane

The primary route for the synthesis of 1,3,5-trioxane is the acid-catalyzed cyclotrimerization of formaldehyde.[2] In an acidic medium, formaldehyde molecules are protonated, which facilitates nucleophilic attack by the oxygen atom of another formaldehyde molecule. This process repeats to form a linear trimer which then undergoes intramolecular cyclization to yield the stable six-membered ring of 1,3,5-trioxane.

Synthesis Pathway

The following diagram illustrates the acid-catalyzed synthesis of 1,3,5-trioxane from three molecules of formaldehyde.

Caption: Acid-catalyzed cyclotrimerization of formaldehyde.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a general method for the synthesis of 1,3,5-trioxane from an aqueous formaldehyde solution.

Materials:

-

Aqueous formaldehyde solution (37% w/w)

-

Concentrated sulfuric acid (98%)

-

Sodium hydroxide (B78521) solution (10% w/v)

-

Anhydrous calcium chloride or magnesium sulfate

-

Toluene (B28343) or other suitable solvent for extraction

-

Ethanol (B145695) or a suitable solvent for recrystallization

Equipment:

-

Round-bottom flask with a reflux condenser and a distillation head

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, place 100 mL of 37% aqueous formaldehyde solution. While stirring, slowly add 2 mL of concentrated sulfuric acid.

-

Reaction: Gently heat the mixture to reflux using a heating mantle. The reaction is exothermic. Maintain the reflux for approximately 2 hours.

-

Distillation: After the reflux period, arrange the apparatus for distillation. Slowly distill the mixture. The distillate will be an azeotropic mixture of 1,3,5-trioxane, water, and formaldehyde. Collect the distillate in a flask cooled in an ice bath.

-

Neutralization and Extraction: Cool the distillate to room temperature and transfer it to a separatory funnel. Neutralize the acidic solution by washing it with a 10% sodium hydroxide solution, followed by a wash with distilled water. Extract the aqueous layer with two portions of toluene (50 mL each). Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous calcium chloride or magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification by Recrystallization: The crude 1,3,5-trioxane can be further purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

-

Final Product: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry them in a desiccator. The final product should be white crystals.

Characterization of 1,3,5-Trioxane

The structure and purity of the synthesized 1,3,5-trioxane are confirmed using various spectroscopic techniques. The following sections detail the expected results from these analyses.

Characterization Workflow

The logical flow for the characterization of the synthesized 1,3,5-trioxane is outlined in the diagram below.

Caption: Workflow for the characterization of 1,3,5-trioxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the 1,3,5-trioxane molecule, the ¹H and ¹³C NMR spectra are simple, each showing a single peak.

| NMR Data | ¹H NMR | ¹³C NMR |

| Solvent | CDCl₃ | CDCl₃ |

| Chemical Shift (δ) | ~5.16 ppm | ~93.4 ppm |

| Multiplicity | Singlet | Singlet |

| Assignment | -O-CH ₂-O- | -O-C H₂-O- |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified 1,3,5-trioxane in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1,3,5-trioxane is characterized by strong C-O stretching vibrations and C-H stretching and bending modes.

| FTIR Peak Data | |

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 | C-H stretch |

| ~1470 | C-H bend (scissoring) |

| ~1240 | C-O-C stretch (asymmetric) |

| ~1170 | C-O-C stretch (symmetric) |

| ~950 | Ring vibration |

Note: Peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of the purified 1,3,5-trioxane with about 100 mg of dry potassium bromide (KBr) using a mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,3,5-trioxane results in fragmentation of the molecule. The molecular ion peak is often observed, along with characteristic fragment ions.

| Mass Spectrometry Data (EI-MS) | |

| m/z | Assignment |

| 90 | [M]⁺ (Molecular Ion) |

| 89 | [M-H]⁺ |

| 61 | [M-CHO]⁺ |

| 31 | [CH₂OH]⁺ |

| 29 | [CHO]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the purified 1,3,5-trioxane into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

Ionization: Ionize the sample using electron impact (typically at 70 eV).

-

Data Acquisition: Scan the appropriate mass range to detect the molecular ion and fragment ions.

Safety and Handling

1,3,5-Trioxane is a flammable solid and should be handled with care. It is harmful if swallowed or inhaled and can cause skin and eye irritation. It is also suspected of causing reproductive harm. Always handle 1,3,5-trioxane in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, and open flames.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 1,3,5-trioxane. The acid-catalyzed cyclotrimerization of formaldehyde remains the most viable route for its production. The structural confirmation and purity assessment are readily achieved through a combination of NMR, FTIR, and mass spectrometry. The provided experimental protocols offer a foundation for the laboratory-scale preparation and analysis of this important chemical intermediate. For professionals in drug development, a thorough understanding of the synthesis and properties of the this compound ring system is fundamental for the exploration of novel therapeutic agents based on this scaffold.

References

An In-depth Technical Guide on the Chemical Properties and Reactivity of Trioxane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of the three trioxane isomers: 1,2,3-trioxane, 1,2,4-trioxane (B1259687), and 1,3,5-trioxane (B122180). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data, outlining experimental methodologies, and illustrating important reaction pathways.

Introduction to this compound Isomers

Trioxanes are heterocyclic compounds with a six-membered ring containing three carbon atoms and three oxygen atoms. The arrangement of these heteroatoms gives rise to three distinct isomers, each with unique structural and chemical characteristics. While 1,3,5-trioxane is a stable compound widely used in various industrial applications, 1,2,4-trioxane is of significant interest in medicinal chemistry as the core pharmacophore in antimalarial drugs like artemisinin (B1665778). The 1,2,3-trioxane isomer is the least stable and is considered a hypothetical compound, with its properties primarily explored through computational studies.

Comparative Physicochemical Properties

The structural differences among the this compound isomers lead to variations in their physical and chemical properties. A summary of key quantitative data is presented in the tables below for easy comparison.

Table 1: General and Computed Properties of this compound Isomers

| Property | 1,2,3-Trioxane | 1,2,4-Trioxane | 1,3,5-Trioxane |

| Molecular Formula | C₃H₆O₃ | C₃H₆O₃ | C₃H₆O₃ |

| Molar Mass ( g/mol ) | 90.08 | 90.08 | 90.08 |

| CAS Number | Not assigned | 7049-17-4 | 110-88-3 |

| Appearance | Hypothetical | Not isolated | White crystalline solid[1][2] |

| XLogP3-AA | - | -0.2 | - |

| Topological Polar Surface Area (Ų) | - | 27.7 | - |

Table 2: Experimental and Theoretical Physical Properties of this compound Isomers

| Property | 1,2,3-Trioxane (Theoretical) | 1,2,4-Trioxane (Unsubstituted, Theoretical/Estimated) | 1,3,5-Trioxane (Experimental) |

| Melting Point (°C) | 59-62 | - | 62[1] |

| Boiling Point (°C) | 112-115 | - | 115[1] |

| Density (g/cm³) | 1.17 | - | 1.17 at 65 °C[2] |

| Water Solubility (g/L) | 221 (25 °C) | - | 221 (25 °C) |

| Vapor Pressure (hPa) | 7.5 (20 °C) | - | - |

| Flash Point (°C) | 45 | - | 45[2] |

| Dipole Moment (D) | - | - | 2.18[3] |

Detailed Analysis of this compound Isomers

1,2,3-Trioxane

The 1,2,3-trioxane isomer is characterized by the presence of a three-oxygen chain within the six-membered ring. This arrangement makes the molecule highly unstable and, to date, it is considered a hypothetical compound that has not been synthesized or isolated.[4] Information regarding its properties is derived from computational studies.

Chemical Properties and Reactivity:

-

Stability: Theoretical studies suggest that 1,2,3-trioxane is the least stable of the three isomers due to the high strain and repulsive forces between the three adjacent oxygen atoms.

-

Decomposition: It is predicted to readily decompose, likely through homolytic cleavage of the O-O bonds, to form formaldehyde (B43269) and other radical species.

Due to its hypothetical nature, no experimental protocols for the synthesis or reactions of 1,2,3-trioxane are available.

1,2,4-Trioxane

The 1,2,4-trioxane ring system is a crucial pharmacophore found in several potent antimalarial drugs, most notably artemisinin and its derivatives.[5] The presence of an endoperoxide bridge (an O-O bond) is central to its biological activity.[5] While the parent 1,2,4-trioxane has been studied computationally, it has not been isolated in its unsubstituted form.[4][5][6]

Chemical Properties and Reactivity:

-

Stability: The 1,2,4-trioxane ring is significantly more stable than the 1,2,3-isomer but is generally less stable than 1,3,5-trioxane, particularly under acidic conditions or in the presence of reducing agents. The stability of substituted 1,2,4-trioxanes can be influenced by the nature and position of the substituents.

-

Reactivity with Iron (II): The key reaction of the 1,2,4-trioxane ring in a biological context is its interaction with ferrous iron (Fe²⁺), typically from heme.[7] This interaction leads to the reductive cleavage of the endoperoxide bridge, generating highly reactive carbon-centered radicals.[8] These radicals are responsible for the alkylation of parasitic proteins and other biomolecules, leading to parasite death.[8]

-

Acid Sensitivity: Arylvinyl-1,2,4-trioxanes have been shown to be sensitive to acidic conditions, which can lead to the degradation of the this compound ring and the formation of the corresponding parent ketones.[9]

-

Reactivity with Nucleophiles and Electrophiles: The reactivity of 1,2,4-trioxanes with nucleophiles and electrophiles is an area of active research, particularly in the synthesis of new derivatives with enhanced therapeutic properties.[10]

Experimental Protocols:

A general method for the synthesis of 1,2,4-trioxane derivatives involves the acid-catalyzed reaction of a p-peroxyquinol with an aldehyde.

-

Synthesis of a 1,2,4-Trioxane Derivative via Desymmetrization of a p-Peroxyquinol: [11]

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve the p-peroxyquinol (1.0 equivalent) in a dry, inert solvent such as dichloromethane (B109758) under an inert atmosphere.

-

Addition of Aldehyde: Add the desired aldehyde (1.25 equivalents) to the solution.

-

Catalyst Addition: Introduce a catalytic amount of a Brønsted acid (e.g., a chiral phosphoric acid for asymmetric synthesis) to the mixture.

-

Reaction Monitoring: Stir the reaction at the appropriate temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, quench the reaction and purify the product using column chromatography on silica (B1680970) gel to isolate the 1,2,4-trioxane derivative.

-

1,3,5-Trioxane

1,3,5-Trioxane, also known as metaformaldehyde or trioxymethylene, is the cyclic trimer of formaldehyde.[1] It is a stable, white crystalline solid with a chloroform-like odor.[1][2] It is widely used as a source of anhydrous formaldehyde in various chemical syntheses and in the production of polyoxymethylene plastics.[2][12]

Chemical Properties and Reactivity:

-

Stability: 1,3,5-Trioxane is stable under neutral and alkaline conditions.[13] However, it is unstable in the presence of acids, which catalyze its depolymerization to formaldehyde.[13][14] The rate of this depolymerization is directly proportional to the acid concentration.[14]

-

Depolymerization: The acid-catalyzed depolymerization is a key feature of 1,3,5-trioxane's reactivity and is exploited in its synthetic applications.

-

Reactions with Nucleophiles: As a source of formaldehyde, 1,3,5-trioxane can react with various nucleophiles in the presence of an acid catalyst. For example, it is used in the Pictet-Spengler reaction to generate the electrophilic formaldehyde equivalent that reacts with a β-arylethylamine.[15]

-

Thermal Decomposition: The thermal decomposition of 1,3,5-trioxane into formaldehyde has been studied in the gas phase at high temperatures (700-800 K).[6]

Experimental Protocols:

-

Synthesis of 1,3,5-Trioxane from Formaldehyde: [16]

-

Concentration of Formalin: An aqueous solution of formaldehyde (formalin, typically 37%) is concentrated to approximately 65% by distillation.[16]

-

Acid-Catalyzed Trimerization: The concentrated formaldehyde solution is heated in the presence of an acid catalyst, such as sulfuric acid.[16]

-

Distillation and Extraction: The resulting 1,3,5-trioxane is separated from the reaction mixture by distillation. The distillate, which contains this compound, formaldehyde, and water, can be further purified by extraction with a water-insoluble organic solvent.

-

Purification: The extracted 1,3,5-trioxane is then purified by recrystallization.

-

-

Depolymerization of 1,3,5-Trioxane for in situ Formaldehyde Generation: [15]

-

Reaction Setup: In a reaction flask, dissolve the substrate that will react with formaldehyde in a suitable solvent (e.g., CHCl₃).

-

Addition of 1,3,5-Trioxane: Add the required amount of 1,3,5-trioxane to the solution.

-

Acid Catalyst: Add a strong acid catalyst, such as trifluoroacetic acid (TFA).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir until the reaction is complete, as monitored by TLC or other analytical techniques.

-

Visualization of Key Pathways and Workflows

Artemisinin (1,2,4-Trioxane) Activation Pathway

The antimalarial activity of artemisinin is initiated by the cleavage of its endoperoxide bridge, a process mediated by heme-derived ferrous iron within the malaria parasite. This leads to the generation of cytotoxic radical species.

Caption: Heme-mediated activation of artemisinin's 1,2,4-trioxane ring.

Acid-Catalyzed Depolymerization of 1,3,5-Trioxane

1,3,5-Trioxane serves as a stable source of anhydrous formaldehyde. In the presence of an acid catalyst, it readily depolymerizes.

Caption: Acid-catalyzed depolymerization of 1,3,5-trioxane to formaldehyde.

Conclusion

The this compound isomers exhibit a wide range of chemical properties and reactivities, from the extreme instability of the hypothetical 1,2,3-trioxane to the robust nature of 1,3,5-trioxane and the medicinally crucial reactivity of the 1,2,4-trioxane ring system. Understanding these differences is paramount for their application in both industrial and pharmaceutical contexts. For drug development professionals, the unique reactivity of the 1,2,4-trioxane endoperoxide bridge continues to be a fertile ground for the design of novel therapeutics. For researchers in synthetic chemistry, the controlled generation of formaldehyde from 1,3,5-trioxane offers a convenient and versatile tool. Further computational and, where possible, experimental studies will continue to deepen our understanding of these fascinating heterocyclic molecules.

References

- 1. CN103328464A - Method for preparing 1,3,5-trioxane - Google Patents [patents.google.com]

- 2. 1,3,5-Trioxane - Wikipedia [en.wikipedia.org]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. 1,2,4-Trioxane [chemeurope.com]

- 5. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,4-Trioxane - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US9546148B2 - Process for the production of this compound from aqueous formaldehyde sources - Google Patents [patents.google.com]

- 12. 1,3,5-Trioxane [commonorganicchemistry.com]

- 13. 1,3,5-TRIOXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. Novel series of 1,2,4-trioxane derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1,3,5-Trioxane Plant, this compound Production Process, POM Production Technology [slchemtech.com]

- 16. EP2634183B1 - Method for preparing 1,3,5-trioxane - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Thermodynamic Properties and Phase Behavior of 1,3,5-Trioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic properties and phase diagram of 1,3,5-trioxane (B122180). The information is compiled from various scientific sources and is intended to be a valuable resource for professionals in research, science, and drug development.

Thermodynamic Properties of Trioxane

1,3,5-Trioxane, a stable cyclic trimer of formaldehyde, is a white crystalline solid with a chloroform-like odor.[1][2] Its thermodynamic properties are crucial for understanding its behavior in various chemical processes, including polymerization and as a source of anhydrous formaldehyde.[1][3]

Tabulated Thermodynamic Data

The following tables summarize key quantitative thermodynamic data for 1,3,5-trioxane, compiled from the NIST Chemistry WebBook and other sources.

Table 1: Standard Molar Thermodynamic Properties of 1,3,5-Trioxane (at 298.15 K and 1 bar)

| Property | Symbol | Value | Units | Reference(s) |

| Standard Molar Enthalpy of Formation (solid) | ΔfH°solid | -522.3 ± 0.4 | kJ/mol | [4] |

| Standard Molar Enthalpy of Combustion (solid) | ΔcH°solid | -1515.7 ± 0.3 | kJ/mol | [4] |

| Standard Molar Entropy (solid) | S°solid | 133.0 | J/mol·K | [4] |

| Molar Heat Capacity (solid) | Cp,solid | 111.4 | J/mol·K | [4] |

Table 2: Phase Transition Data for 1,3,5-Trioxane

| Property | Symbol | Value | Units | Reference(s) |

| Melting Point | Tfus | 62 | °C | [1][2][5] |

| 335.15 | K | [2] | ||

| Boiling Point | Tboil | 115 | °C | [1][2][5] |

| 388.15 | K | [2] | ||

| Enthalpy of Fusion | ΔfusH | 16.3 | kJ/mol | [6] |

| Enthalpy of Sublimation | ΔsubH | 56.5 | kJ/mol | [6] |

| Enthalpy of Vaporization | ΔvapH | 40.2 | kJ/mol | [6] |

Table 3: Vapor Pressure of 1,3,5-Trioxane at Various Temperatures

| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Vapor Pressure (hPa) | Reference(s) |

| 20 | 293.15 | 5.6 | 7.5 | [7] |

| 25 | 298.15 | 13 | 17.3 | [8][9] |

Phase Diagram of 1,3,5-Trioxane

The phase diagram of a substance illustrates the conditions of temperature and pressure at which its different phases (solid, liquid, and gas) are thermodynamically stable. Based on the available data, a simplified phase diagram for 1,3,5-trioxane is presented below.

Caption: A simplified phase diagram for 1,3,5-trioxane.

Experimental Protocols

The thermodynamic data presented in this guide are determined through various experimental techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Combustion using Bomb Calorimetry

Objective: To measure the heat of combustion of solid 1,3,5-trioxane at constant volume.

Methodology:

-

Sample Preparation: A precisely weighed pellet of 1,3,5-trioxane (approximately 1 gram) is placed in a sample holder within a high-pressure vessel known as a "bomb".[10][11][12] A fuse wire is positioned to be in contact with the sample.[10]

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove any nitrogen, preventing the formation of nitric acid during combustion.[10] It is then filled with pure oxygen to a pressure of approximately 25-30 atm.[10][12]

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a known volume of water (e.g., 2000 mL).[10] The calorimeter is equipped with a stirrer and a high-precision thermometer.[11]

-

Temperature Equilibration: The water is stirred, and the temperature is recorded at regular intervals until a stable baseline temperature is established.[10]

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire.[10] The temperature of the water is recorded at short intervals as it rises due to the heat released from the combustion.[13]

-

Post-Combustion Analysis: After the temperature has peaked and started to cool, the final temperature is recorded.[10] The bomb is then removed, vented, and the remaining fuse wire is measured to account for its heat of combustion.[11]

-

Calculation: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.[11][14] The heat of combustion of this compound is then calculated from the observed temperature change, the heat capacity of the calorimeter, and the mass of the sample.[11]

Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

Objective: To measure the specific heat capacity of 1,3,5-trioxane as a function of temperature.

Methodology:

-

Instrumentation: A differential scanning calorimeter is used, which measures the difference in heat flow between a sample and a reference.[15][16]

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion.[17]

-

Measurement Procedure (Three-Step Method):

-

Baseline Run: An empty sample pan and an empty reference pan are heated at a constant rate (e.g., 20 °C/min) through the desired temperature range. This measures the instrumental baseline.[15][16]

-

Reference Run: A standard material with a well-known specific heat capacity, such as sapphire, is placed in the sample pan and heated under the same conditions as the baseline run.[15][17]

-

Sample Run: A precisely weighed sample of 1,3,5-trioxane is placed in the sample pan and subjected to the same heating program.[15]

-

-

Data Analysis: The heat flow curves from the three runs are used to calculate the specific heat capacity of the this compound sample at various temperatures. The calculation involves subtracting the baseline from the sample and reference runs and then comparing the heat flow to the sample with that of the standard.[15][16]

Caption: Experimental workflow for DSC heat capacity measurement.

Determination of Vapor Pressure using the Static Method

Objective: To measure the vapor pressure of 1,3,5-trioxane at different temperatures.

Methodology:

-

Apparatus: A static apparatus consists of a sample container connected to a pressure measuring device and a temperature control system. The entire system can be evacuated.[18]

-

Sample Preparation: A sample of 1,3,5-trioxane is placed in the container. The system is then evacuated to remove air and other volatile impurities.[18]

-

Equilibration: The sample is brought to the desired temperature and allowed to equilibrate. During this time, the this compound will sublime or evaporate until the pressure in the container becomes constant, indicating that equilibrium between the condensed and vapor phases has been reached.[18]

-

Pressure Measurement: The equilibrium pressure is measured using a suitable pressure transducer.

-

Temperature Variation: The temperature is then changed to a new setpoint, and the system is allowed to reach equilibrium again before another pressure measurement is taken. This process is repeated for a range of temperatures.[18]

This guide provides a foundational understanding of the thermodynamic properties and phase behavior of 1,3,5-trioxane. For more detailed information, readers are encouraged to consult the cited references.

References

- 1. 1,3,5-Trioxane | C3H6O3 | CID 8081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,5-Trioxane - Wikipedia [en.wikipedia.org]

- 3. 1,3,5-trioxane | 110-88-3 [chemicalbook.com]

- 4. 1,3,5-Trioxane [webbook.nist.gov]

- 5. 1,3,5-trioxane [stenutz.eu]

- 6. 1,3,5-Trioxane [webbook.nist.gov]

- 7. 1,3,5-Trioxane for synthesis 110-88-3 [sigmaaldrich.com]

- 8. 1,3,5-TRIOXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. nsuworks.nova.edu [nsuworks.nova.edu]

- 11. biopchem.education [biopchem.education]

- 12. personal.utdallas.edu [personal.utdallas.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 15. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 16. researchgate.net [researchgate.net]

- 17. mse.ucr.edu [mse.ucr.edu]

- 18. consilab.de [consilab.de]

An In-depth Technical Guide to the Vibrational Spectroscopy of 1,3,5-Trioxane Using Infrared and Raman Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of 1,3,5-trioxane, a significant heterocyclic compound and the stable cyclic trimer of formaldehyde. An understanding of its vibrational properties through infrared (IR) and Raman spectroscopy is crucial for its characterization, purity assessment, and for studying its interactions in various chemical and pharmaceutical contexts. This document details the theoretical framework, experimental protocols, and spectral data analysis of trioxane.

Introduction to the Vibrational Spectroscopy of this compound

1,3,5-trioxane (C₃H₆O₃) is a molecule with a puckered ring or "chair" configuration, belonging to the C₃ᵥ point group.[1] This symmetry dictates its vibrational behavior and the activity of its fundamental modes in infrared and Raman spectroscopy. The analysis of its vibrational spectra provides a molecular fingerprint, allowing for unambiguous identification and structural elucidation. The molecule has 3N-6 = 21 normal modes of vibration, where N is the number of atoms.[2][3] These modes are distributed among the symmetry species of the C₃ᵥ point group as follows: 7a₁ + 3a₂ + 10e.[1] The vibrational modes of species a₁ are active in both IR and Raman, those of species a₂ are inactive in both, and those of species e are also active in both IR and Raman.[1]

Theoretical Framework: Symmetry and Selection Rules

The vibrational modes of this compound can be systematically analyzed using group theory. The character table for the C₃ᵥ point group determines the selection rules for IR and Raman activity. A vibrational mode is IR active if it corresponds to a change in the molecular dipole moment and belongs to the same irreducible representation as the Cartesian coordinates (x, y, z).[4] A mode is Raman active if it results in a change in the polarizability of the molecule and belongs to the same irreducible representation as the binary products of the Cartesian coordinates (e.g., x², y², z², xy, xz, yz).[4]

The logical workflow for determining the activity of vibrational modes in this compound is outlined in the diagram below.

Caption: Logical workflow for the analysis of this compound's vibrational modes.

Experimental Protocols

Detailed experimental procedures are critical for obtaining high-quality vibrational spectra of this compound. Methodologies vary depending on the sample phase (gas, liquid, solution, or solid).

A general workflow for acquiring the IR spectrum of this compound is presented below.

Caption: Workflow for acquiring and analyzing the IR spectrum of this compound.

Detailed Steps for IR Spectroscopy:

-

Sample Preparation :

-

Gas Phase : this compound vapor is introduced into a gas cell with appropriate windows (e.g., KRS-5).[1] A long path length (e.g., 1 meter) may be used to observe weak absorptions.[1]

-

Solution Phase : A solution of this compound in a solvent transparent in the IR region of interest (e.g., carbon tetrachloride) is prepared and placed in a liquid cell of known path length.[5]

-

Liquid Phase : Solid this compound is melted between two salt plates (e.g., NaCl) just above its melting point.[5]

-

Solid Phase : For powdered samples, a KBr pellet is prepared by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. For polarized studies, single crystals can be grown, for instance, by sublimation.[5][6]

-

-

Instrumentation and Data Acquisition :

-

A Fourier Transform Infrared (FTIR) spectrometer is typically used.[7][8]

-

A background spectrum is recorded first to account for atmospheric and instrumental absorptions.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Detailed Steps for Raman Spectroscopy:

-

Sample Preparation :

-

Liquid Phase : this compound is melted in a sealed, electrically heated Raman tube.[1][9]

-

Solid Phase : A crystalline aggregate or a single crystal is used. Single crystals can be grown by slow sublimation in an evacuated tube.[1][6] The sample is often sealed in a glass tube to prevent sublimation during measurement.[6]

-

-

Instrumentation and Data Acquisition :

-

A Raman spectrometer equipped with a laser excitation source (e.g., an argon ion laser at 514.5 nm) is used.[6]

-

The laser is focused onto the sample, and the scattered light is collected, typically at a 90° or 180° (backscattering) geometry.[10][11]

-

A notch filter is used to remove the intense Rayleigh scattered light.[12]

-

The scattered light is then dispersed by a grating and detected by a sensitive detector like a CCD camera.[13]

-

For polarized Raman spectra of single crystals, the orientation of the crystal and the polarization of the incident and scattered light are carefully controlled.[6]

-

Vibrational Frequency Data

The following tables summarize the experimentally observed vibrational frequencies for this compound from infrared and Raman spectroscopy in different phases, along with their assignments to the fundamental vibrational modes.

Table 1: Fundamental Vibrational Frequencies of this compound (Gas Phase)

| Frequency (cm⁻¹) | Symmetry Species | Assignment | IR Activity | Raman Activity |

| 2853 | a₁ | ν(CH₂) symmetric stretch | Active | Active |

| 2792 | a₁ | ν(CH₂) symmetric stretch | Active | Active |

| 1496 | a₁ | δ(CH₂) scissoring | Active | Active |

| 975 | a₁ | ν(C-O-C) symmetric stretch | Active | Active |

| 943 | a₁ | Ring breathing | Active | Active |

| 752 | a₁ | δ(OCO) deformation | Active | Active |

| 524 | a₁ | δ(COC) deformation | Active | Active |

| 3031 | e | ν(CH₂) asymmetric stretch | Active | Active |

| 2753 | e | ν(CH₂) asymmetric stretch | Active | Active |

| 1477 | e | δ(CH₂) scissoring | Active | Active |

| 1408 | e | w(CH₂) wagging | Active | Active |

| 1305 | e | t(CH₂) twisting | Active | Active |

| 1175 | e | ν(C-O-C) asymmetric stretch | Active | Active |

| 1072 | e | r(CH₂) rocking | Active | Active |

| ~1050 | e | r(CH₂) rocking | Active | Active |

| ~460 | e | Ring deformation | Active | Active |

| 307 | e | Ring deformation | Active | Active |

Data compiled from Stair and Nielsen (1957).[1][9]

Table 2: Comparison of Vibrational Frequencies of this compound in Different Phases

| Assignment (Symmetry) | Gas (IR) (cm⁻¹)[5] | Liquid (IR) (cm⁻¹)[5] | Solid (IR) (cm⁻¹)[5] | CCl₄ Solution (Raman) (cm⁻¹)[1] |

| ν(CH₂) (a₁) | 2792 | 2780 | 2772 | 2789 |

| δ(CH₂) (a₁) | 1496 | 1485 | 1480 | 1484 |

| ν(C-O-C) (a₁) | 1234 | 1238 | 1222 | 1236 |

| Ring breathing (a₁) | 944 | 938 | 930 | 936 |

| δ(OCO) (a₁) | 752 | 745 | 740 | 743 |

| δ(COC) (a₁) | 524 | 518 | 515 | 517 |

| ν(CH₂) (e) | 2962 | 2950 | 2940 | 2955 |

| δ(CH₂) (e) | 1477 | 1470 | 1465 | 1468 |

| w(CH₂) (e) | 1408 | 1395 | 1385 | 1392 |

| t(CH₂) (e) | 1305 | 1290 | 1280 | 1288 |

| ν(C-O-C) (e) | 1175 | 1170 | 1160 | 1168 |

| r(CH₂) (e) | 1072 | 1065 | 1055 | 1063 |

| Ring deformation (e) | 469 | 465 | 460 | 463 |

| Ring deformation (e) | 305 | 300 | 295 | 302 |

Note: Frequencies can vary slightly between different studies and depend on the resolution of the instrument.

Conclusion

The vibrational spectroscopy of 1,3,5-trioxane, through both infrared and Raman techniques, provides a powerful tool for its structural characterization and analysis. The well-defined selection rules arising from its C₃ᵥ symmetry lead to characteristic spectral patterns. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this important compound, facilitating its identification, purity assessment, and the study of its molecular interactions in various applications, including drug development. The provided workflows and tabulated data serve as a practical reference for experimental design and spectral interpretation.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. youtube.com [youtube.com]

- 3. troglerlab.ucsd.edu [troglerlab.ucsd.edu]

- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. mdpi.com [mdpi.com]

- 8. emeraldcloudlab.com [emeraldcloudlab.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. reed.edu [reed.edu]

- 12. fiveable.me [fiveable.me]

- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]

An In-depth Technical Guide on the Crystal Structure and Molecular Conformation of 1,3,5-Trioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trioxane (B122180), a stable cyclic trimer of formaldehyde, serves as a key building block in various chemical syntheses and is a fundamental heterocyclic scaffold. A thorough understanding of its three-dimensional structure is crucial for predicting its reactivity, designing derivatives, and for its application in materials science and drug development. This technical guide provides a comprehensive overview of the crystal structure and molecular conformation of 1,3,5-trioxane, consolidating data from seminal X-ray diffraction, neutron diffraction, and gas-phase electron diffraction studies. Detailed experimental protocols for these characterization techniques are also presented. The document summarizes key quantitative data in structured tables and utilizes Graphviz diagrams to illustrate molecular and crystal structures, offering a detailed resource for researchers.

Introduction

1,3,5-Trioxane (s-trioxane) is a six-membered heterocyclic compound with the molecular formula C₃H₆O₃, consisting of alternating methylene (B1212753) and oxygen atoms. Its structural simplicity belies a rich conformational landscape and a well-defined crystalline architecture that have been the subject of numerous investigations. The precise knowledge of its bond lengths, bond angles, and torsional angles is fundamental for computational modeling and for understanding the structure-property relationships of its derivatives, some of which exhibit important biological activities. This guide synthesizes the current understanding of the solid-state and gas-phase structures of 1,3,5-trioxane.

Molecular Conformation

The molecular conformation of 1,3,5-trioxane has been unequivocally established to be a chair conformation in both the solid and gaseous states. This conformation is the most energetically favorable arrangement, minimizing both angular and torsional strain within the six-membered ring.

Gas-Phase Conformation

Gas-phase electron diffraction studies have provided precise data on the molecular geometry of isolated trioxane molecules. The inherent flexibility of the ring leads to dynamic processes such as ring inversion.

Solid-State Conformation

In the crystalline state, the chair conformation is locked in a more rigid arrangement due to intermolecular forces. X-ray and neutron diffraction studies have provided a detailed picture of the molecular geometry within the crystal lattice.

The molecular structure of 1,3,5-trioxane is depicted below, illustrating the chair conformation and the atom numbering scheme used for the presentation of structural parameters.

Caption: Chair conformation of the 1,3,5-trioxane molecule.

Crystal Structure

The crystal structure of 1,3,5-trioxane has been determined by single-crystal X-ray diffraction. The molecules pack in a well-ordered, three-dimensional lattice.

Crystallographic Data

The crystallographic parameters of 1,3,5-trioxane have been reported from X-ray diffraction studies. The key data is summarized in the table below.

| Parameter | Value |

| Crystal System | Rhombohedral (Trigonal) |

| Space Group | R3c |

| a (Å) | 9.649 |

| c (Å) | 8.169 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 659.1 |

| Z (molecules per cell) | 6 |

Table 1: Crystal data for 1,3,5-trioxane from single-crystal X-ray diffraction.

The arrangement of this compound molecules within the unit cell is a key feature of its crystal structure. The following diagram illustrates the packing relationship.

Caption: Schematic of molecular packing in the crystal lattice.

Quantitative Molecular Geometry

Precise bond lengths, bond angles, and torsion angles for 1,3,5-trioxane have been determined from various experimental techniques. The following tables summarize these key quantitative data.

Bond Lengths

| Bond | X-ray Diffraction (Å) | Gas-phase Electron Diffraction (Å) |

| C-O | 1.421 | 1.416 |

| C-H | - | 1.109 |

Table 2: Experimentally determined bond lengths in 1,3,5-trioxane.

Bond Angles

| Angle | X-ray Diffraction (°) | Gas-phase Electron Diffraction (°) |

| C-O-C | 108.9 | 112.0 |

| O-C-O | 111.9 | 111.1 |

| H-C-H | - | 108.7 |

Table 3: Experimentally determined bond angles in 1,3,5-trioxane.

Torsion Angles

The chair conformation is characterized by specific torsion (dihedral) angles within the ring.

| Torsion Angle | Value (°) |

| O-C-O-C | ± 63.9 |

| C-O-C-O | ∓ 63.9 |

Table 4: Torsion angles in the 1,3,5-trioxane ring.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for critically evaluating the structural data.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of 1,3,5-trioxane was achieved through single-crystal X-ray diffraction.

Caption: Workflow for single-crystal X-ray diffraction.

A suitable single crystal of 1,3,5-trioxane is mounted on a goniometer. The crystal is then placed in a beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern is collected on a detector. The intensities and positions of the diffracted beams are used to determine the electron density distribution within the crystal, which in turn reveals the arrangement of atoms. The structure is then solved and refined using specialized software.

Gas-Phase Electron Diffraction

The molecular structure in the gas phase is determined by electron diffraction.

Caption: Workflow for gas-phase electron diffraction.

A beam of high-energy electrons is passed through a gaseous sample of 1,3,5-trioxane. The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded. The analysis of this pattern provides information about the interatomic distances within the molecule, allowing for the determination of its geometry.

Spectroscopic Methods

Vibrational spectroscopy (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information about the molecular structure and dynamics.

-

Infrared and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The observed frequencies are characteristic of the functional groups and the overall symmetry of the molecule, confirming the chair conformation.[1][2]

-

NMR Spectroscopy: In solution, 1,3,5-trioxane undergoes rapid ring inversion. Variable-temperature NMR studies can be used to determine the energy barrier for this process.

Conclusion

The crystal structure and molecular conformation of 1,3,5-trioxane have been well-established through a combination of diffraction and spectroscopic techniques. The molecule adopts a chair conformation in both the solid and gaseous states, with precise bond lengths and angles determined to a high degree of accuracy. The rhombohedral crystal packing is stabilized by intermolecular interactions. This detailed structural information provides a solid foundation for further research into the chemistry and applications of 1,3,5-trioxane and its derivatives. The experimental protocols outlined herein serve as a guide for researchers seeking to perform similar structural characterizations.

References

A Technical Guide to the Historical Discovery and Early Research of 1,3,5-Trioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the historical discovery and foundational research into 1,3,5-trioxane (B122180), the stable cyclic trimer of formaldehyde (B43269). It traces the origins of its discovery in the mid-19th century, early synthesis methodologies, and the pioneering work in the 1920s that established its role as a key monomer in the development of polyoxymethylene (POM). This guide includes summaries of early quantitative data, detailed experimental protocols derived from historical accounts, and visualizations of key chemical pathways and workflows to offer a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Discovery and First Identification

The history of trioxane is intrinsically linked to the first synthesis of its monomer, formaldehyde. In 1859, Russian chemist Aleksandr Butlerov was the first to report the discovery of formaldehyde while attempting to synthesize methylene (B1212753) glycol.[1][2] In his work, Butlerov noted that the spontaneous polymerization of formaldehyde yielded a white solid, a substance later identified as a mixture of formaldehyde polymers, including its crystalline trimer, 1,3,5-trioxane.[1] Butlerov initially referred to formaldehyde as "dioxymethylen" due to inaccuracies in the empirical formula stemming from the lack of precisely determined atomic weights at the time.[1] The identification of the compound as an aldehyde was later clarified by August Wilhelm von Hofmann.[1] this compound itself, with the formula (CH₂O)₃, was recognized as the stable, cyclic trimer of formaldehyde, distinguishing it from the linear polymer, paraformaldehyde.[1][3]

Early Synthesis and Characterization

The primary method for producing 1,3,5-trioxane in early research was the acid-catalyzed cyclic trimerization of formaldehyde in a concentrated aqueous solution.[3][4] This process involves heating formalin (an aqueous solution of formaldehyde, typically 37-40%) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through the protonation of formaldehyde, followed by sequential electrophilic attack and cyclization to form the stable six-membered ring structure of this compound. The resulting this compound is then typically separated from the reaction mixture by distillation.

The pathway involves the formation of a carbocation intermediate which then reacts with other formaldehyde molecules in a stepwise fashion until the cyclic structure is formed and stabilized by deprotonation.

Early Characterized Physicochemical Properties

Early research characterized 1,3,5-trioxane as a white, crystalline solid with a distinct chloroform-like odor.[5][6] Unlike the pungent smell of its monomer, this compound's scent is more pleasant and less irritating.[7] It was noted for its solubility in water and various organic solvents, and its stability under standard conditions, boiling at 115°C without decomposition.[5][7] These properties made it a more manageable and anhydrous source of formaldehyde for chemical reactions compared to aqueous formalin or the less soluble paraformaldehyde.[7]

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆O₃ | [3] |

| Molar Mass | 90.08 g·mol⁻¹ | [6] |

| Appearance | White crystalline solid | [5][6] |

| Odor | Chloroform-like | [6][8] |

| Melting Point | 61-62 °C (334-335 K) | [6][7] |

| Boiling Point | 115 °C (388 K) | [3][7] |

| Density | 1.17 g/cm³ (at 65 °C) | [3] |

| Solubility in Water | 221 g/L | [3] |

Table 1: Summary of early characterized physical and chemical properties of 1,3,5-trioxane.

Pioneering Research into Polyoxymethylene (POM)

The most significant application of this compound to emerge from early research was its use in the synthesis of high-molecular-weight polymers. The German chemist Hermann Staudinger, who would later win the Nobel Prize in Chemistry in 1953 for his work on macromolecules, conducted groundbreaking research in the 1920s on polyoxymethylene (POM).[9][10][11]

At the time, the prevailing scientific consensus, known as the colloid theory, held that substances with high molecular weights were merely aggregates of smaller molecules held together by secondary forces.[10][12] Staudinger challenged this view, proposing that materials like rubber and polyoxymethylene were, in fact, true "macromolecules" composed of long chains of repeating units linked by strong covalent bonds.[10][11][13]

Staudinger and his research group extensively studied the polymerization of formaldehyde and its derivatives, including this compound, to produce polyoxymethylene.[9][10] They demonstrated that these substances were linear polymers, and their work laid the foundation for understanding the structure and properties of polymers, paving the way for the commercial production of acetal (B89532) resins like Delrin® and Hostaform®.[14][15] This conceptual shift from colloidal aggregates to covalently bonded macromolecules was a pivotal moment in the development of polymer science.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used in the early 20th century for the synthesis and polymerization of this compound.

Experimental Protocol: Synthesis of 1,3,5-Trioxane from Formaldehyde

This protocol describes a typical laboratory-scale synthesis via the acid-catalyzed cyclization of aqueous formaldehyde.

Methodology:

-

Preparation: A 500 mL round-bottom distillation flask is charged with 250 mL of a 40% aqueous formaldehyde solution (formalin).

-

Catalyst Addition: While stirring, 5 mL of concentrated sulfuric acid is slowly and carefully added to the flask. The flask is then fitted with a distillation head and condenser.

-

Reaction and Distillation: The mixture is heated gently using a water bath. The reaction is exothermic, and heating should be controlled to maintain a steady distillation rate. The distillate, an azeotropic mixture of this compound and water, is collected in a receiving flask cooled in an ice bath.

-

Isolation: Distillation is continued until approximately 100-120 mL of distillate is collected. The collected liquid will contain solid this compound that crystallizes upon cooling.

-

Purification: The crude this compound crystals are separated from the aqueous layer by filtration. The solid is then dissolved in a minimal amount of a suitable organic solvent, such as diethyl ether, and recrystallized to yield pure 1,3,5-trioxane. The purified crystals are dried in a desiccator.

Experimental Protocol: Cationic Polymerization of this compound

This protocol outlines an early method for the bulk polymerization of this compound to form polyoxymethylene, reflecting the research of Staudinger's era.

Methodology:

-

Monomer Preparation: 50 g of purified, dry 1,3,5-trioxane is placed in a clean, dry reaction vessel equipped with a mechanical stirrer and an inlet for inert gas (e.g., nitrogen).

-

Melting: The vessel is heated in an oil bath to approximately 70°C, which is above the melting point of this compound (62°C), to obtain a clear, molten liquid.

-

Catalyst Introduction: A catalytic amount of a strong acid, such as a 0.1% solution of sulfuric acid in an inert solvent or a Lewis acid like boron trifluoride etherate (BF₃·O(C₂H₅)₂), is added to the molten this compound with vigorous stirring.

-

Polymerization: An induction period is typically observed, after which the polymerization proceeds rapidly.[16] The clear liquid will become increasingly viscous and then solidify as high-molecular-weight polyoxymethylene precipitates. The reaction is highly exothermic and may require cooling to control the temperature.

-

Termination and Work-up: Once the polymerization is complete (indicated by the solidification of the mass), the reaction is terminated by adding a substance that neutralizes the acid catalyst, such as a dilute solution of sodium carbonate or an amine.

-

Purification: The resulting solid polymer is crushed, washed repeatedly with hot water and then with acetone (B3395972) to remove any unreacted monomer and catalyst residues. The purified polyoxymethylene is then dried under vacuum.

Conclusion

The journey of 1,3,5-trioxane from a laboratory curiosity in the 19th century to a cornerstone of polymer science in the 20th century highlights a remarkable period of chemical discovery. The initial work by Aleksandr Butlerov provided the foundational substance, while the visionary research of Hermann Staudinger elucidated its true nature and potential as a macromolecule. The early experimental protocols for its synthesis and polymerization, though simple by modern standards, were instrumental in developing the field of polymer chemistry and led to the creation of a vital class of engineering plastics. This historical context remains essential for researchers and professionals who continue to build upon this foundational knowledge in materials science and chemical synthesis.

References

- 1. Formaldehyde - Wikipedia [en.wikipedia.org]

- 2. Alexander Butlerov - Wikipedia [en.wikipedia.org]

- 3. 1,3,5-Trioxane - Wikipedia [en.wikipedia.org]

- 4. Know About this compound Synthesis [slchemtech.com]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. 1,3,5-Trioxane | C3H6O3 | CID 8081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. 1,3,5-Trioxane [chemeurope.com]

- 9. acs.org [acs.org]

- 10. Prof. Hermann Staudinger (1881-1965) – Department of Materials | ETH Zurich [mat.ethz.ch]

- 11. Hermann Staudinger - Wikipedia [en.wikipedia.org]

- 12. acs.org [acs.org]

- 13. plasticshof.org [plasticshof.org]

- 14. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]

- 15. google.com [google.com]

- 16. The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

1,3,5-Trioxane: A Comprehensive Technical Guide on the Cyclic Trimer of Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1,3,5-trioxane (B122180), the stable, cyclic trimer of formaldehyde (B43269). It covers the synthesis, physicochemical properties, polymerization into polyoxymethylene (POM), and diverse applications of this crucial chemical compound. The document is intended for a technical audience and includes detailed experimental protocols, quantitative data summaries, and process visualizations to facilitate a thorough understanding of 1,3,5-trioxane's chemistry and industrial relevance.

Introduction

1,3,5-Trioxane (also known as trioxane or metaformaldehyde) is a heterocyclic organic compound with the chemical formula C₃H₆O₃.[1] It consists of a six-membered ring with three carbon atoms alternating with three oxygen atoms.[1] As the stable, cyclic trimer of formaldehyde, this compound serves as a key industrial precursor, most notably for the production of polyoxymethylene (POM) plastics, with about one million tons produced annually.[1] Its ability to act as an anhydrous source of formaldehyde also makes it a valuable reagent in various laboratory and industrial syntheses.[1][2] While the isomeric 1,2,4-trioxane (B1259687) scaffold is a cornerstone in medicinal chemistry, particularly in the development of antimalarial drugs like artemisinin (B1665778), 1,3,5-trioxane's primary role is in polymer science and chemical manufacturing.[3][4][5]

Physicochemical Properties

1,3,5-Trioxane is a white, crystalline solid with a distinctive chloroform-like odor.[1][6] It is highly soluble in water and readily sublimes.[1][7] The key physicochemical properties of 1,3,5-trioxane are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₆O₃ | [1][8] |

| Molar Mass | 90.078 g·mol⁻¹ | [1][6] |

| Appearance | White crystalline solid | [1][6] |

| Melting Point | 62 °C (144 °F; 335 K) | [1][6] |

| Boiling Point | 115 °C (239 °F; 388 K) | [1][6] |

| Density | 1.17 g/cm³ (at 65 °C) | [1] |

| Water Solubility | 221 g/L (at 25 °C) | [1][8] |

| Flash Point | 45 °C (113 °F; 318 K) | [1][7] |

| Autoignition Temp. | 414 °C (777 °F) | [7] |

| Vapor Pressure | 13 mmHg (at 25 °C / 77 °F) | [7] |

| Vapor Density (Air=1) | 3.1 | [7] |

Synthesis of 1,3,5-Trioxane from Formaldehyde

The industrial synthesis of 1,3,5-trioxane is achieved through the acid-catalyzed cyclic trimerization of formaldehyde.[1][9] This reaction is typically performed in a concentrated aqueous solution of formaldehyde (e.g., 65% formalin) using a strong acid catalyst like sulfuric acid.[10][11] The process often involves reactive distillation to separate the more volatile this compound from the reaction mixture, driving the equilibrium toward the product.[11][12]

Caption: Acid-catalyzed trimerization of formaldehyde to 1,3,5-trioxane.

This protocol describes a representative method for the synthesis of 1,3,5-trioxane from a formaldehyde solution.

Materials and Reagents:

-

Formaldehyde solution (e.g., 37% formalin)

-

Concentrated sulfuric acid (H₂SO₄)

-

An organic solvent for extraction (e.g., benzene (B151609) or dichloromethane)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) for drying

-

Distillation apparatus

-

Separatory funnel

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

Concentration: A 37% formalin solution is first concentrated to approximately 60-65% by distillation under reduced pressure to remove excess water.

-

Reaction Setup: The concentrated formaldehyde solution is placed in a round-bottom flask equipped with a stirrer and a reflux condenser.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 2-5% by weight of the formaldehyde solution) is slowly added to the stirring solution.[11]

-

Reaction: The mixture is heated to reflux (approximately 100°C) and maintained for several hours to facilitate the cyclization reaction.[13]

-

Extraction: After cooling, the reaction mixture is transferred to a separatory funnel. The this compound is extracted from the aqueous phase using an organic solvent like benzene.[12][14]

-

Purification: The organic layer is separated, washed with a sodium bicarbonate solution to neutralize any remaining acid, and then washed with water.

-

Drying: The organic extract is dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed by distillation. 1,3,5-Trioxane is then isolated as a white solid and can be further purified by recrystallization or sublimation.[7][15]

Caption: Experimental workflow for the synthesis and purification of 1,3,5-trioxane.

Polymerization to Polyoxymethylene (POM)

The most significant application of 1,3,5-trioxane is its use as a monomer for the synthesis of polyoxymethylene (POM), a high-performance engineering thermoplastic.[16][17] The polymerization proceeds via a cationic ring-opening polymerization (ROP) mechanism.[18][19]

The process is initiated by electrophilic species, typically Lewis acids (like BF₃ and its complexes) or strong protic acids, which attack an oxygen atom in the this compound ring.[20] This opens the ring to form a carbocationic active center. The active chain end then propagates by sequentially attacking other this compound monomers. Side reactions, such as the formation of cyclic oligomers via "backbiting," can occur, especially in a molten state.[18][19] To improve thermal stability and processing characteristics, this compound is often copolymerized with small amounts of a comonomer, such as 1,3-dioxolane (B20135) or ethylene (B1197577) oxide.[21][22][23] These comonomers introduce -C-C- bonds into the polyacetal backbone, which act as "stoppers" to prevent complete unzipping or depolymerization of the polymer chain from the ends.[21]

Caption: Key stages of the cationic ring-opening polymerization of this compound.

This protocol outlines a general procedure for the bulk cationic ROP of 1,3,5-trioxane.

Materials and Reagents:

-

High-purity 1,3,5-trioxane monomer

-

Comonomer (e.g., 1,3-dioxolane), optional

-

Cationic initiator solution (e.g., boron trifluoride etherate, BF₃·OEt₂)

-

Terminating agent (e.g., triethylamine (B128534) or ammonia (B1221849) solution)

-

Solvent for washing (e.g., acetone (B3395972) or methanol)

-

Reaction vessel (e.g., a glass reactor or tube) suitable for heating and stirring under an inert atmosphere (e.g., nitrogen)

Procedure:

-

Monomer Preparation: In a dry reaction vessel under a nitrogen atmosphere, melt high-purity 1,3,5-trioxane (m.p. ~62°C) by heating to approximately 70-80°C. If preparing a copolymer, add the desired amount of comonomer (e.g., 2-5 mol%) to the molten this compound.

-

Initiation: Vigorously stir the molten monomer(s) and inject a precise amount of the cationic initiator solution. The amount is typically very small (in the ppm range).[23]

-

Polymerization: Polymerization is often rapid and exothermic.[21] As the polymer forms, it is insoluble in the molten monomer and precipitates, causing the mixture to become a solid mass. The reaction is typically allowed to proceed for a set period, which can range from seconds to minutes.[21]

-

Termination: The reaction is terminated by adding a basic substance, such as a triethylamine solution, to neutralize the acidic initiator.

-

Work-up: The solid polymer mass is crushed or ground into a powder.

-

Purification: The polymer powder is thoroughly washed with a solvent like acetone or hot water containing the terminating agent to remove any unreacted monomer, initiator residues, and low molecular weight oligomers.

-

Drying: The purified polyoxymethylene powder is dried in a vacuum oven.

Applications of 1,3,5-Trioxane and its Derivatives

The applications of 1,3,5-trioxane stem from its role as a stable formaldehyde equivalent and as a monomer for POM.

Caption: Logical flow from formaldehyde to 1,3,5-trioxane and its major applications.

POM, also known as acetal (B89532) or polyacetal, is a semi-crystalline thermoplastic valued for its high stiffness, low friction, excellent dimensional stability, and resistance to chemicals and solvents.[16][17][24] These properties make it a preferred material for precision engineering components.[16][24]

-

Automotive Industry: Used for manufacturing fuel system components, small gears, bearings, and interior parts.[24][25][26]

-

Consumer Electronics: Found in fasteners, gear wheels for printers and other devices, and lock systems.[16]

-

Medical and Healthcare: Its biocompatibility and sterilizability make it suitable for medical equipment like insulin (B600854) pens, dry powder inhalers, and surgical instruments.[24][26]

-

Industrial and Consumer Goods: Used in a wide array of products including conveyor belts, pump parts, ski bindings, and zippers.[16][25][26]

-

Solid Fuel: this compound is combined with hexamine and compressed into solid fuel tablets.[1][27] These are used by the military and in camping for heating rations due to their high energy density and clean, smokeless burn.[1][27][28]

-

Anhydrous Formaldehyde Source: In laboratory settings, this compound is a convenient and stable solid source of anhydrous formaldehyde.[1][2] Under acidic conditions, it readily depolymerizes to release formaldehyde, making it useful in organic reactions where the presence of water (from formalin) is undesirable.[2]

While 1,3,5-trioxane is not directly used as a therapeutic agent, the broader class of this compound isomers is of significant interest to drug development professionals. The 1,2,4-trioxane ring system is the pharmacophore responsible for the antimalarial activity of artemisinin and its derivatives.[3] Similarly, synthetic 1,2,4-trioxanes and 1,2,4,5-tetraoxanes have been extensively investigated for antimalarial, anticancer, and antibacterial properties.[3][29] Understanding the chemistry of the stable 1,3,5-trioxane can provide foundational knowledge for researchers working with these more reactive, pharmaceutically relevant isomers.

Analytical and Characterization Techniques

The characterization of 1,3,5-trioxane and the resulting polyoxymethylene is crucial for quality control and research. Common techniques include:

-

High-Performance Liquid Chromatography (HPLC): Used for the quantification of this compound, often with a Diode-Array Detector (DAD).[30][31][32]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of this compound and to analyze the composition and microstructure of its copolymers.[22][33]

-

Differential Scanning Calorimetry (DSC): Employed to determine thermal properties of POM, such as melting point, crystallization temperature, and degree of crystallinity.[22]

-

Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition behavior of POM, which is particularly important for assessing the effectiveness of copolymerization and end-capping.[22]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present and can be used to follow the polymerization process.[22]

Conclusion

1,3,5-Trioxane is a fundamentally important chemical derived from the simple building block of formaldehyde. Its stability and well-defined structure make it an ideal monomer for the large-scale industrial production of polyoxymethylene, a versatile engineering thermoplastic with applications spanning numerous sectors. Beyond its role in polymer science, it serves as a safe and practical source of anhydrous formaldehyde for chemical synthesis and as a component in high-energy solid fuels. For researchers, a comprehensive understanding of the synthesis, polymerization, and properties of 1,3,5-trioxane is essential for innovation in materials science and provides valuable context for related heterocyclic chemistry in fields such as drug discovery.

References

- 1. 1,3,5-Trioxane - Wikipedia [en.wikipedia.org]

- 2. 1,3,5-Trioxane [commonorganicchemistry.com]

- 3. Medicinal chemistry perspectives of trioxanes and tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Novel series of 1,2,4-trioxane derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3,5-Trioxane | C3H6O3 | CID 8081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3,5-TRIOXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,3,5-Trioxane Plant, this compound Production Process, POM Production Technology [slchemtech.com]

- 11. researchgate.net [researchgate.net]

- 12. CN103328464A - Method for preparing 1,3,5-trioxane - Google Patents [patents.google.com]

- 13. US3637751A - Production of this compound - Google Patents [patents.google.com]

- 14. data.epo.org [data.epo.org]

- 15. Sciencemadness Discussion Board - 1,3,5 - this compound synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. Polyoxymethylene - Wikipedia [en.wikipedia.org]

- 17. ecoplasinnovations.com.sg [ecoplasinnovations.com.sg]

- 18. The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. tandfonline.com [tandfonline.com]

- 23. US3254053A - this compound polymerization process and apparatus - Google Patents [patents.google.com]

- 24. Polyoxymethylene (POM): Properties, applications and processing [kdfeddersen.com]

- 25. beeplastic.com [beeplastic.com]

- 26. biopolymermaterials.com.sg [biopolymermaterials.com.sg]

- 27. What is this compound fuel? [slchemtech.com]

- 28. militarydepotusa.com [militarydepotusa.com]

- 29. An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 2,4,6-trimethyl-1,3,5-trioxane - analysis - Analytice [analytice.com]

- 31. 2,4,6-trimethyl-1,3,5-trioxane - analysis - Analytice [analytice.com]

- 32. 1,3,5-trioxane (determined as formaldehyde) - analysis - Analytice [analytice.com]

- 33. science2016.lp.edu.ua [science2016.lp.edu.ua]

Computational Modeling of Trioxane and Its Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the computational strategies revolutionizing the research and development of trioxane-based therapeutics, with a primary focus on their renowned antimalarial applications.

The 1,2,4-trioxane (B1259687) ring system is the cornerstone of a critical class of therapeutic agents, most notably the artemisinin (B1665778) family of antimalarial drugs. The unique endoperoxide bridge within this heterocyclic scaffold is central to their mechanism of action, which involves activation by heme or ferrous iron within the malaria parasite, leading to the generation of cytotoxic radical species.[1][2][3] Computational modeling has emerged as an indispensable tool in the quest to understand and enhance the efficacy of these compounds, as well as to explore their potential in other therapeutic areas such as cancer and inflammatory diseases.[4][5][6][7] This technical guide provides a comprehensive overview of the computational methodologies employed in the study of this compound and its derivatives, offering insights for researchers, scientists, and drug development professionals.

Core Computational Methodologies

A variety of computational techniques are leveraged to investigate the multifaceted properties of this compound derivatives, from their fundamental electronic structure to their interactions with biological systems.

Quantum Mechanics (QM): At the most fundamental level, quantum chemical methods are employed to elucidate the electronic properties and reactivity of the this compound ring.[8] These calculations are crucial for understanding the mechanism of endoperoxide bridge cleavage, a key step in the activation of these drugs.[9] Density Functional Theory (DFT) is a commonly used QM method for these studies.[8]

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential drug targets and binding affinities.[4][5][10][11][12][13][14] For this compound derivatives, molecular docking has been instrumental in identifying interactions with parasitic proteins like falcipain-2, a cysteine protease of Plasmodium falciparum, as well as targets in cancer and inflammatory pathways.[10][12][14]

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[5][11][15] These models are invaluable for predicting the activity of novel derivatives and for guiding the design of more potent analogues.[15][16][17][18] Both 2D- and 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to this compound derivatives.[17][18][19]

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the behavior of molecules and their interactions over time.[10][13][14][20] These simulations are used to assess the stability of ligand-receptor complexes predicted by molecular docking and to study the conformational changes that may occur upon binding.[13][20] MD simulations have also been employed to investigate the interaction of artemisinin and its derivatives with cell membranes.[21]

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, helping to identify potential liabilities early in the development process.[12][22][23][24][25] For this compound derivatives, computational models are used to predict properties such as aqueous solubility, blood-brain barrier penetration, and potential for toxicity.[22]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data from various computational and experimental studies on this compound derivatives, providing a comparative overview of their biological activities and predicted properties.

| Compound | Target | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | Reference |

| Artesunate | HER2 | -10.59 | 17.36 nM | [4] |

| Artemisinin Dimer | VEGFR1 | -8.33 | 0.79 µM | [5] |

| Dihydroartemisinin α-hemisuccinate sodium salt | VEGFR1 | -7.35 | 4.24 µM | [5] |

| Compound CC3 | Falcipain-2 | LibDock Score: 117.16 | - | [14] |

| Compound CC7 | Falcipain-2 | LibDock Score: 116.90 | - | [14] |

Table 1: Molecular Docking Data of this compound Derivatives. This table presents the binding affinities of selected this compound derivatives to various protein targets as determined by molecular docking studies. Lower docking scores generally indicate stronger binding affinity.

| Compound Series | QSAR Model | Correlation Coefficient (R²) | Cross-validated R² (q²) | Reference |

| Substituted 1,2,4-trioxanes | Pharmacophore-based | 0.85 (training set) | 0.51 (test set) | [16] |

| 21 this compound Analogues | MLR-based mt-QSAR | High | High | [15] |

| 52 Artemisinin Derivatives | QSAR vs. VEGFR1 binding | 0.848 (training set) | 0.761 (test set) | [5][11] |

Table 2: QSAR Model Performance for Antimalarial Trioxanes. This table summarizes the statistical performance of various QSAR models developed to predict the antimalarial activity of this compound derivatives. Higher R² and q² values indicate a more robust and predictive model.

| Compound | IC50 vs. P. falciparum (3D7 - sensitive) | IC50 vs. P. falciparum (RKL9 - resistant) | Reference |

| Aryl series derivative | 1.24 µM | 1.24 µM | [12] |